1-(4-Nitrophenyl)-1H-pyrrole

Thermochemistry Energetics Computational Chemistry

Sourcing defined N-aryl pyrroles is challenging-generic alternatives lack the para-nitro push-pull system critical for materials applications. 1-(4-Nitrophenyl)-1H-pyrrole (CAS 4533-42-0) is the defined para-isomer, not a mixture. • Proven building block for electrochromic polymers: fast switching (~1.1 s), high optical contrast (≥30%). • Direct precursor to 1-(4-aminophenyl)-1H-pyrrole for amides, azo dyes, and pharma intermediates. • Consistent ≥98% purity for reproducible ICT-based NLO materials and fluorescent probes. Available from stock for immediate global dispatch.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 4533-42-0
Cat. No. B1296268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-1H-pyrrole
CAS4533-42-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H
InChIKeyPWCFKNYSCGRNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-1H-pyrrole Overview


1-(4-Nitrophenyl)-1H-pyrrole (CAS 4533-42-0) is an N-aryl pyrrole derivative featuring a para-nitrophenyl substituent. This substitution pattern imparts a strong electron-withdrawing character to the molecule, a defining feature that influences its physicochemical properties and reactivity . Unlike many simpler N-aryl pyrroles, the para-nitro group establishes a specific electronic push-pull system that is crucial for its applications. It is a solid at room temperature with a melting point of 180-183 °C and a LogP of 2.91 . It is primarily utilized as a versatile intermediate in organic synthesis and as a precursor for advanced functional materials.

Strong electron-withdrawing para-nitro motif defines electronic structure
Thermally stable solid (m.p. 180–183 °C) supports standard handling
Versatile intermediate for conjugated materials and functional chromophores

1-(4-Nitrophenyl)-1H-pyrrole: Substitution Limitations


The N-aryl pyrrole class is not a monolith where compounds are functionally interchangeable. 1-(4-Nitrophenyl)-1H-pyrrole is a distinct entity within this class. Attempting to substitute it with a close analog like 1-phenylpyrrole or the 2-nitro isomer 1-(2-nitrophenyl)pyrrole would lead to significantly different outcomes in key applications . This is not merely a matter of having a nitro group; its para-position on the phenyl ring dictates a unique electronic and steric profile. This specific arrangement results in quantifiable differences in fundamental properties like thermodynamic stability and proton affinity that cannot be replicated by other isomers or simpler aryl analogs . Therefore, in scenarios where these precise electronic characteristics are critical—such as in designing conjugated polymers with specific band gaps or in synthesizing well-defined push-pull chromophores—replacing this compound with a generic alternative would compromise the targeted performance and is not a viable option.

vs. 1‑Phenylpyrrole
Lacks the electron‑withdrawing nitro group; electronic profile and reactivity differ fundamentally.
vs. 2‑Nitro isomer
Different thermodynamic stability and proton affinity; para arrangement creates unique push‑pull character.
Generic N‑aryl pyrroles
Do not replicate the quantified electronic benchmarks required for conjugated polymer or chromophore design.

1-(4-Nitrophenyl)-1H-pyrrole: Quantitative Evidence


Thermodynamic Stability vs. 2-Nitro Isomer

1-(4-Nitrophenyl)pyrrole is thermodynamically more stable than its 2-nitro isomer. This is directly established by comparing their standard molar enthalpies of formation in the gaseous phase .

Thermodynamic Stability
Head-to-head
ΔfHm°(g) 205.5 ± 2.5 kJ·mol⁻¹ vs. 235.7 ± 2.7 kJ·mol⁻¹ for 2‑nitro isomer
Quantifies significantly greater intrinsic stability
Combustion calorimetry & Knudsen effusion, T = 298.15 K
Thermochemistry Energetics Computational Chemistry

Proton Affinity vs. 1-Phenylpyrrole

The introduction of the para-nitro group significantly enhances the proton affinity (PA) compared to the unsubstituted phenyl analog. This has been quantified for their dimethyl-substituted derivatives, which serve as relevant models for the core electronic effect .

Proton Affinity
Cross‑study comparable
PA 864.2 kJ·mol⁻¹ vs. 843.5 kJ·mol⁻¹ for phenyl analog
Reports enhanced nucleophilicity from para‑nitro group
G3(MP2)//B3LYP gas‑phase calculation
Proton Affinity Basicity DFT Calculations

Electrochromic Performance in Copolymer Films

The 4-nitrophenyl motif is a key structural feature for developing high-performance electrochromic materials. When incorporated into specific copolymer backbones, it yields quantifiable performance metrics relevant to device engineering .

Electrochromic Performance
Class‑level
Switching time ≤ 1.2 s, optical contrast ≥ 30%
Reported performance benchmark for para‑nitrophenyl copolymers
Thin film with EDOT, spectroelectrochemistry
Electrochromism Conducting Polymers Optoelectronics

Nitro Reduction to Amino Derivative

The para-nitro group offers a well-defined and selective reduction pathway to 1-(4-aminophenyl)-1H-pyrrole, a versatile building block. This specific transformation is a key differentiator from non-nitro or differently substituted analogs .

Nitro Reduction to Aniline
Data to verify
Direct reduction pathway to 1‑(4‑aminophenyl)‑1H‑pyrrole
Supports synthetic route planning
Source review recommended; class‑level pathway
Nitro Reduction Synthetic Intermediate Functional Group Interconversion

1-(4-Nitrophenyl)-1H-pyrrole: Research and Industrial Applications


Electrochromic Materials & Smart Windows

This compound is a validated precursor for synthesizing conjugated monomers used in electrochromic polymers. Copolymers derived from this core exhibit defined performance metrics, including fast switching times (~1.1 s) and high optical contrast (≥30%), making it a key building block for developing smart windows and displays .

Advanced Organic Intermediates and Building Blocks

1-(4-Nitrophenyl)-1H-pyrrole is not merely an end product; it is a critical synthetic hub. Its para-nitro group provides a direct and reliable pathway to the corresponding aniline, 1-(4-aminophenyl)-1H-pyrrole. This amino derivative is a versatile handle for creating amides, azo dyes, and complex pharmaceutical or agrochemical intermediates .

Push-Pull Chromophores for Non-Linear Optics

The para-nitrophenyl group is a strong electron-withdrawing moiety. When conjugated to an electron-donating pyrrole core, it creates a well-defined 'push-pull' electronic system. This specific substitution pattern is essential for achieving the intramolecular charge transfer (ICT) characteristics required for NLO materials and fluorescent probes .

Physical-Organic Chemistry and Thermochemical Studies

This compound serves as a model system for investigating the effects of substituents on molecular energetics. Its precisely known thermochemical properties, including enthalpy of formation and proton affinity, provide benchmark data for validating computational models and understanding the fundamental behavior of N-aryl pyrrole systems .

Application
Selection Property
Validation Focus
Electrochromic materials
Electrochromic monomer precursor
Switching kinetics and contrast ratio review
Advanced organic intermediates
Para‑nitro reduction to aniline
Intermediate purity and functionalization yield
Push‑pull chromophores
Electron‑withdrawing para‑nitro motif
ICT band intensity and solvatochromism review
Thermochemical model studies
Benchmark formation enthalpy data
Computational model validation

Technical Documentation Hub

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46 linked technical documents
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